An In-depth Technical Guide to N-cyclooctyl-2-phenoxypropanamide: A Novel Molecule with Therapeutic Potential
An In-depth Technical Guide to N-cyclooctyl-2-phenoxypropanamide: A Novel Molecule with Therapeutic Potential
Abstract
N-cyclooctyl-2-phenoxypropanamide is a novel amide containing a cyclooctyl moiety, a phenoxy group, and a propanamide backbone. While this specific molecule is not extensively documented in current scientific literature, its structural components suggest a potential for diverse biological activities. This guide provides a comprehensive theoretical overview of N-cyclooctyl-2-phenoxypropanamide, including its molecular structure, predicted physicochemical properties, a proposed synthetic route, and a discussion of its potential pharmacological relevance based on the activities of related compounds. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this and similar novel chemical entities.
Introduction and Molecular Structure
N-cyclooctyl-2-phenoxypropanamide is a unique molecule that combines the structural features of 2-phenoxypropanoic acid and cyclooctylamine. The core structure consists of a propanamide linker connecting a bulky, lipophilic cyclooctyl ring to a phenoxypropyl group. This combination of an aromatic ether and a large cycloalkane amide suggests potential for interesting pharmacological properties, possibly influencing its absorption, distribution, metabolism, and excretion (ADME) profile and its interaction with biological targets.
The IUPAC name for this compound is N-cyclooctyl-2-phenoxypropanamide. Its molecular structure is depicted below:
(Note: A 2D structure would be ideally generated here. As I cannot generate images, a placeholder is included. The structure contains a cyclooctyl ring attached to the nitrogen of a propanamide, which in turn has a phenoxy group attached to the second carbon of the propane chain.)
Predicted Physicochemical Characteristics
The physicochemical properties of a compound are critical determinants of its behavior in biological systems. While experimental data for N-cyclooctyl-2-phenoxypropanamide is unavailable, we can predict its key characteristics based on its constituent parts: 2-phenoxypropanoic acid and cyclooctylamine.
| Property | Predicted Value | Rationale and References |
| Molecular Formula | C₁₇H₂₅NO₂ | Based on the combination of 2-phenoxypropanoic acid (C₉H₁₀O₃)[1] and cyclooctylamine (C₈H₁₇N) with the loss of a water molecule during amide bond formation. |
| Molecular Weight | 275.39 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Inferred from the solid nature of similar amides and 2-phenoxypropionic acid.[2] |
| Melting Point | Moderately high | Expected to be a solid at room temperature with a melting point likely above 100 °C, influenced by the large, rigid cyclooctyl group and intermolecular hydrogen bonding of the amide. |
| Solubility | Low in water; Soluble in organic solvents (e.g., ethanol, DMSO, DMF) | The large hydrophobic cyclooctyl and phenoxy groups are expected to dominate, leading to poor aqueous solubility. Similar phenylpropanamides show solubility in organic solvents.[2] |
| LogP (Octanol/Water Partition Coefficient) | High | The significant nonpolar character of the molecule suggests a high LogP value, indicating good lipid solubility and potential for membrane permeability. |
Proposed Synthesis Protocol: Amide Coupling
The most direct and logical synthetic route to N-cyclooctyl-2-phenoxypropanamide is through the amide coupling of 2-phenoxypropanoic acid and cyclooctylamine. This is a standard and well-established reaction in organic chemistry.
Rationale for Experimental Choices
The chosen method involves the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) or N-hydroxysuccinimide (NHS). This approach is widely used for its efficiency and mild reaction conditions, which helps to prevent side reactions and racemization if a chiral center is present at the alpha-carbon of the 2-phenoxypropanoic acid.[3] The use of an inert solvent like dichloromethane (DCM) or dimethylformamide (DMF) is standard for such reactions.
Step-by-Step Experimental Methodology
-
Activation of Carboxylic Acid: To a solution of 2-phenoxypropanoic acid (1.0 eq.) in anhydrous DCM at 0 °C, add EDC (1.2 eq.) and NHS (1.2 eq.).
-
Stirring: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active NHS ester.
-
Addition of Amine: Add cyclooctylamine (1.1 eq.) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure N-cyclooctyl-2-phenoxypropanamide.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-cyclooctyl-2-phenoxypropanamide.
Potential Biological and Pharmacological Activity
While no specific biological data exists for N-cyclooctyl-2-phenoxypropanamide, the activities of related phenylpropanoid and propanamide derivatives can provide insights into its potential therapeutic applications.
Insights from Phenylpropanoids
Phenylpropanoids are a broad class of plant secondary metabolites with a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[4][5] The phenoxy group in N-cyclooctyl-2-phenoxypropanamide is a key structural feature of this class. These compounds often exert their effects by modulating key signaling pathways, such as NF-κB and Nrf2, which are involved in inflammation and oxidative stress responses.[6]
Insights from Propanamide Derivatives
Various propanamide derivatives have been investigated for their pharmacological activities. For instance, some exhibit anti-inflammatory properties, while others have shown potential as antimicrobial or anticancer agents.[7][8] The amide linkage is a common feature in many biologically active molecules and can participate in hydrogen bonding interactions with protein targets.
Postulated Mechanism of Action: A Hypothetical Pathway
Given the anti-inflammatory potential of related compounds, a plausible hypothesis is that N-cyclooctyl-2-phenoxypropanamide could modulate inflammatory pathways. For example, it might inhibit the activity of cyclooxygenase (COX) enzymes or interfere with pro-inflammatory cytokine signaling.
Caption: Hypothetical anti-inflammatory mechanism of action.
Future Directions and Conclusion
N-cyclooctyl-2-phenoxypropanamide represents an unexplored area of chemical space with potential for therapeutic applications. This technical guide provides a foundational framework for initiating research into this novel compound. The immediate next steps should involve its chemical synthesis and purification, followed by a comprehensive in vitro screening campaign to elucidate its biological activities. Based on the structural motifs present, initial assays could focus on anti-inflammatory, antimicrobial, and anticancer properties. Further studies would then be warranted to determine its mechanism of action and to assess its potential as a lead compound for drug development.
References
- Google Patents.
-
PubChem. CID 161367417 | C18H22N2O2. [Link]
-
MDPI. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. [Link]
-
PubChem. N-(5-amino-2-methylphenyl)propanamide | C10H14N2O | CID 821314. [Link]
-
PubChem. 2-(2-Octanoyloxyacetyl)oxy-3-phenylpropanoic acid | C19H26O6 | CID 19430974. [Link]
-
Research Communities. Natural Products with Broad-Spectrum Neuroprotective Activity: Diverse Origins and Convergent Mechanisms. [Link]
-
PMC. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. [Link]
-
PubChem. (2S)-N,N-dimethyl-2-phenylpropanamide | C11H15NO | CID 60017160. [Link]
-
MDPI. Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. [Link]
-
Cellular and Molecular Biology. PHENYLPROPANOIDS AS NATURALLY OCCURRING ANTIOXIDANTS: FROM PLANT DEFENSE TO HUMAN HEALTH. [Link]
-
ResearchGate. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. [Link]
Sources
- 1. 2-苯氧基丙酸 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. CAS 492-37-5: 2-Phenylpropionic acid | CymitQuimica [cymitquimica.com]
- 3. N-cyclooctyl-3-(4-methylphenyl)acrylamide | Benchchem [benchchem.com]
- 4. cellmolbiol.org [cellmolbiol.org]
- 5. researchgate.net [researchgate.net]
- 6. communities.springernature.com [communities.springernature.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study [mdpi.com]
